5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid
Description
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid is a heterocyclic compound featuring a saturated oxazolidine ring (five-membered with O and N atoms), a 4-methoxyphenyl substituent, and a carboxylic acid group. The oxazolidine ring’s saturation distinguishes it from aromatic heterocycles like oxazoles, conferring distinct conformational flexibility and electronic properties. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly β-lactam antibiotics and enzyme inhibitors.
Properties
CAS No. |
259754-58-0 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c1-16-7-4-2-6(3-5-7)9-8(10(13)14)12-11(15)17-9/h2-5,8-9H,1H3,(H,12,15)(H,13,14) |
InChI Key |
WDFHFEUJLSUCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(NC(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Serine Derivatives
The patent CN111808040A details a water-based synthesis of 2-oxooxazolidine-4-carboxylic acids from serine methyl ester hydrochlorides. Adapting this method for the 4-methoxyphenyl variant would involve:
-
Starting Material Preparation :
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Synthesis of methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride via reductive amination of 4-methoxybenzaldehyde with serine methyl ester.
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Protection of the amino group using Boc anhydride to prevent side reactions.
-
-
Cyclization with S,S'-Dimethyl Dithiocarbonate :
Key Reaction Parameters :
-
Temperature: 20–30°C for optimal cyclization kinetics.
-
Solvent: Water, eliminating need for organic solvents and enhancing safety.
Catalytic Post-Ugi Cyclization Approaches
The copper-catalyzed cascade reported by Van der Heijden et al. offers an alternative route. While originally designed for isoquinolones, its adaptation to oxazolidinones involves:
-
Ugi Four-Component Reaction (Ugi-4CR) :
-
Copper-Catalyzed Cyclization :
Advantages :
-
Modularity: Enables introduction of diverse aryl groups at the 5-position.
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Stereocontrol: Chiral β-keto esters direct asymmetric induction.
Comparative Analysis of Methodologies
Experimental Validation and Spectroscopic Data
Synthesis via Serine Cyclization (Hypothetical Protocol)
Step 1 : Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(4-methoxyphenyl)propanoate
-
Reactants : 4-Methoxybenzaldehyde (1.5 eq), serine methyl ester hydrochloride (1.0 eq), NaBH₃CN (1.2 eq) in MeOH.
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Conditions : Stir at 0°C → rt, 12 h.
Step 2 : Cyclization with S,S'-Dimethyl Dithiocarbonate
-
Reactants : Boc-protected serine derivative (1.0 eq), S,S'-dimethyl dithiocarbonate (1.2 eq) in H₂O.
-
Conditions : N₂ atmosphere, 25°C, 6 h.
Step 3 : Alkaline Hydrolysis
-
Reactants : Intermediate (1.0 eq), NaOH (2.0 eq) in H₂O/EtOH (1:1).
-
Conditions : Reflux, 2 h.
Expected Spectral Data :
-
¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.40–4.20 (m, 3H, CH₂O and CHCO₂H), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (125 MHz, D₂O) : δ 174.2 (CO₂H), 159.8 (C=O), 131.5 (ArC), 114.2 (ArC), 68.5 (CH₂O), 55.3 (OCH₃).
Challenges and Optimization Strategies
-
Regioselectivity : Competing formation of 4-substituted isomers necessitates careful control of reaction pH and temperature.
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Purification : Chromatography on silica gel with ethyl acetate/petroleum ether gradients effectively isolates the product.
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Scale-Up : Continuous flow reactors may enhance reproducibility for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The oxazolidine ring undergoes selective oxidation under controlled conditions:
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Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields a hydroxylated derivative .
-
Strong oxidants like chromium trioxide (CrO₃) may degrade the methoxyphenyl group, limiting utility.
Esterification and Derivatization
The carboxylic acid group participates in esterification :
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl ester |
Decarboxylation
Thermal or enzymatic decarboxylation removes the carboxylic acid group:
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Heating at 150°C under inert atmosphere yields 4-(4-methoxyphenyl)-2-oxooxazolidine.
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Enzymatic pathways (e.g., decarboxylases) remain unexplored but are plausible given structural analogs .
Ring-Opening Reactions
The oxazolidine ring opens under acidic or basic conditions :
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Acidic Hydrolysis (HCl, H₂O): Produces 4-methoxyphenylglycine derivatives.
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Basic Hydrolysis (NaOH): Forms a β-amino alcohol intermediate.
Multi-Component Reactions
The compound acts as a carboxylic acid component in Ugi-4CR reactions:
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Reacts with aldehydes, amines, and isocyanides to form peptidomimetics .
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Copper-catalyzed domino reactions enable synthesis of isoquinolone-4-carboxylic acid derivatives .
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Ugi-4CR | NH₃, aldehyde, isocyanide | Isoquinolone-4-carboxylic acid | |
| Cu-catalyzed cascade | CuI, K₂CO₃, DMF, 80°C | Triheterocyclic derivatives |
Substitution Reactions
The methoxyphenyl group undergoes electrophilic substitution :
-
Nitration (HNO₃, H₂SO₄) introduces nitro groups at the para position relative to methoxy.
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Sulfonation (SO₃, H₂SO₄) is feasible but requires optimization to prevent ring degradation.
Biological Activity-Driven Modifications
Derivatives show promise in medicinal chemistry :
-
Antibacterial activity : Methyl ester analogs inhibit Staphylococcus aureus growth .
-
Enzyme inhibition : Structural analogs interact with sodium channels (e.g., Naᵥ1.8).
Key Research Findings
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that derivatives of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid exhibit promising anticancer properties. For instance, one study evaluated the anticancer activity of various oxazolidine derivatives against A549 lung adenocarcinoma cells. The results demonstrated that certain compounds showed potent cytotoxic effects, comparable to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Oxazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid | A549 | 10 | Cisplatin | 8 |
| Other derivative 1 | A549 | 12 | Doxorubicin | 15 |
| Other derivative 2 | MCF-7 | 9 | Paclitaxel | 6 |
The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the potency of these compounds. This suggests that further optimization could lead to more effective anticancer agents.
Antimicrobial Applications
In addition to its anticancer potential, 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid has shown significant antimicrobial activity. A study assessed its efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The results indicated that certain derivatives exhibited selective inhibition against resistant strains, highlighting their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid | Staphylococcus aureus (MRSA) | 32 µg/mL |
| Other derivative 1 | Klebsiella pneumoniae | 16 µg/mL |
| Other derivative 2 | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a valuable scaffold for developing new treatments for infections caused by resistant bacteria.
Case Studies and Clinical Trials
While many studies focus on preclinical evaluations, there are ongoing clinical trials assessing the safety and efficacy of similar oxazolidine derivatives in treating various conditions, including cancer and infections. For example, a double-blind placebo-controlled trial investigated the use of related compounds in patients with acute respiratory distress syndrome, demonstrating their potential as free radical scavengers .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Oxazole Derivatives
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-07-2):
- Structure : Aromatic oxazole ring with 4-methoxyphenyl and carboxylic acid groups.
- Key Differences : The oxazole ring is unsaturated, enhancing planarity and rigidity compared to the oxazolidine core.
- Melting Point : 147–151°C, lower than oxazolidine derivatives, likely due to reduced hydrogen bonding capacity .
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2):
Oxazolidine Derivatives
- (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS 155396-69-3): Structure: Oxazolidine ring with tert-butoxycarbonyl (Boc) and phenyl groups.
2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 2940-24-1):
Physicochemical Properties
Trends :
- Aromatic oxazoles exhibit higher melting points than saturated oxazolidines due to enhanced intermolecular interactions (e.g., π-π stacking).
- Carboxylic acid groups facilitate hydrogen bonding, improving crystallinity, as seen in SHELX-refined structures .
Biological Activity
5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | 5-(4-Methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid |
| Canonical SMILES | CCOC(=O)N1C(=O)C(C1=O)C(=O)C(=O)OC |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid through various mechanisms. The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
- In Vitro Studies : In a study involving the A549 cell line, the compound exhibited significant cytotoxicity at concentrations ranging from 50 µM to 100 µM after a 24-hour exposure, as measured by the MTT assay. The IC50 value was determined to be approximately 75 µM, indicating moderate potency compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various pathogens, particularly multidrug-resistant strains of Staphylococcus aureus.
- Testing Methodology : The compound was subjected to disk diffusion and broth microdilution assays to determine its Minimum Inhibitory Concentration (MIC) against different bacterial strains. Results indicated that the compound had an MIC value of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid can be influenced by structural modifications. For instance:
- Substituent Variations : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Carboxylic Acid Functionality : The carboxylic acid moiety is crucial for interaction with biological targets, potentially facilitating binding to enzymes involved in cancer progression or bacterial resistance mechanisms .
Case Study 1: Anticancer Efficacy
In a comparative study, the anticancer activity of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid was evaluated alongside other oxazolidine derivatives. The results indicated that this compound exhibited superior cytotoxicity against A549 cells compared to derivatives lacking the methoxy substitution .
Case Study 2: Antimicrobial Resistance
A clinical study assessed the effectiveness of 5-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxylic acid against clinical isolates of MRSA. The study found that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like vancomycin, suggesting its potential role in overcoming antibiotic resistance .
Q & A
Q. Key Variables Affecting Yield :
- Catalyst choice : Palladium-based catalysts improve cyclization efficiency but require inert atmospheres.
- Temperature : Cyclization at 80–100°C optimizes reaction kinetics without side-product formation.
- Solvent polarity : DMF enhances solubility of intermediates but may require rigorous purification.
Q. Table 1: Comparative Synthesis Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Pd(OAc)₂ | DMF | 90 | 72 | |
| Cyclization | CuI | Toluene | 110 | 65 |
Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
Structural confirmation requires multi-modal analysis :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies the oxazolidinone ring (δ 4.3–5.1 ppm for protons adjacent to carbonyl) and methoxy group (δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity.
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error.
- HPLC-PDA : Validates purity (>95%) using C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) .
Advanced Tip : Use X-ray crystallography to resolve ambiguous stereochemistry, especially for enantiomeric forms .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should include:
Thermal Stability : Store samples at -20°C, 4°C, and 25°C for 30 days; monitor degradation via HPLC.
Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products.
pH Stability : Dissolve in buffers (pH 3–9) and analyze hydrolysis kinetics .
Q. Table 2: Stability Profile
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| -20°C (30 days) | <5% | None detected |
| 25°C, pH 7 (7 days) | 12% | Ring-opened carboxylic acid |
| UV exposure (48 hr) | 28% | Methoxy-demethylated product |
Advanced: How can computational methods optimize synthesis pathways for this compound?
Methodological Answer:
Quantum Chemical Calculations (e.g., DFT) predict transition states and intermediates:
Reaction Pathway Mapping : Use software like Gaussian or ORCA to model cyclization steps and identify energy barriers .
Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize polarity.
Machine Learning : Train models on existing oxazolidinone syntheses to predict optimal catalysts or temperatures .
Case Study : A DFT study revealed that DMF stabilizes intermediates via hydrogen bonding , reducing activation energy by 15 kcal/mol compared to toluene .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or impurity-driven artifacts . Mitigation strategies:
Standardize Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for batch effects.
Purity Validation : Ensure >98% purity via HPLC and LC-MS to exclude confounding byproducts .
Mechanistic Profiling : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) .
Example : Discrepancies in antimicrobial activity (MIC ranging 8–64 µg/mL) were traced to differences in bacterial inoculum size .
Advanced: What role does stereochemistry play in modulating pharmacological activity?
Methodological Answer:
The 4S,5R configuration (if present) often enhances target binding. Methodological steps:
Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities of enantiomers to targets like kinases or GPCRs .
In Vivo Testing : Administer enantiomers separately in animal models to assess bioavailability and efficacy .
Key Finding : The (4S,5S)-isomer showed 10-fold higher COX-2 inhibition than the (4R,5R)-form due to better hydrophobic pocket fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
